molecular formula C12H12BrN3OS B1531428 5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine CAS No. 2096987-62-9

5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine

Cat. No.: B1531428
CAS No.: 2096987-62-9
M. Wt: 326.21 g/mol
InChI Key: CHOTZVQJSBXEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine: is a chemical compound with the molecular formula C12H12BrN3OS and a molecular weight of 326.21 g/mol . This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a pyrazinamine core, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazinamine Core: The pyrazinamine core can be synthesized through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Bromine Atom: Bromination is achieved using bromine or bromine-containing reagents.

    Attachment of the Methoxybenzyl Group: This step involves the use of 4-methoxybenzyl chloride in the presence of a base to form the desired thioether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine: undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyrazinamine: Lacks the methoxybenzyl group.

    3-[(4-Methoxybenzyl)thio]-2-pyrazinamine: Lacks the bromine atom.

    5-Bromo-3-[(4-methoxyphenyl)thio]-2-pyrazinamine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

  • The presence of both the bromine atom and the methoxybenzyl group makes 5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine unique in its chemical behavior and potential applications.

Properties

IUPAC Name

5-bromo-3-[(4-methoxyphenyl)methylsulfanyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-17-9-4-2-8(3-5-9)7-18-12-11(14)15-6-10(13)16-12/h2-6H,7H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOTZVQJSBXEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine
Reactant of Route 5
5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.